1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 4-(trifluoromethyl)aniline to produce 2-nitro-4-(trifluoromethyl)aniline. This intermediate is then subjected to cyclization with hydrazine derivatives to form the pyrazole ring. The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be subjected to reduction reactions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-[2-amino-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
- 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate
Uniqueness
Compared to similar compounds, 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O4/c12-11(13,14)6-1-2-8(9(5-6)17(20)21)16-4-3-7(15-16)10(18)19/h1-5H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUIUDWWCLHMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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